molecular formula C18H16FN3O2 B2356390 N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 780787-20-4

N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

Cat. No.: B2356390
CAS No.: 780787-20-4
M. Wt: 325.343
InChI Key: QEMQWYRPPNKRQJ-UHFFFAOYSA-N
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Description

N'-(4-Fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a bis-amide compound featuring an oxalyl linker connecting a 4-fluorophenyl group and a tryptamine-derived moiety (2-(1H-indol-3-yl)ethylamine). The oxamide functional group (-NHC(O)C(O)NH-) distinguishes it from simpler amides, offering enhanced hydrogen-bonding capacity and conformational rigidity. This structure is hypothesized to influence biological activity, particularly in targets where indole and fluorophenyl groups are pharmacologically relevant, such as neurotransmitter receptors or enzyme inhibition .

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c19-13-5-7-14(8-6-13)22-18(24)17(23)20-10-9-12-11-21-16-4-2-1-3-15(12)16/h1-8,11,21H,9-10H2,(H,20,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMQWYRPPNKRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Coupling Reaction: The final step involves coupling the indole derivative with the fluorophenyl group through an ethyl chain to form the oxamide. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of N’-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or indole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols

Scientific Research Applications

N’-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Compounds :

N'-(4-Fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

N'-(2,3-Dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

N'-(3-Chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]oxamide

Analysis :

  • Electron-Withdrawing vs. In contrast, the 2,3-dimethylphenyl analog (electron-donating methyl groups) may reduce polarity, increasing lipophilicity but possibly weakening target interactions .
  • Halogen Effects : The 3-chloro-4-fluorophenyl derivative combines chloro and fluoro substituents, likely boosting metabolic stability and membrane permeability due to increased halogen bonding and lipophilicity.

Linker Modifications: Oxamide vs. Other Amides

Key Compounds :

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide (propanamide linker)

N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide (simple amide)

Analysis :

  • Oxamide vs. However, the propanamide linker may confer greater flexibility, aiding in conformational adaptation .
  • Simple Amides : Compounds like N-(2-(1H-indol-3-yl)ethyl)-4-chlorobenzamide lack the oxalyl bridge, resulting in reduced rigidity and hydrogen-bonding capacity. This simplification may lower synthetic complexity but compromise selectivity.

Indole Moieties and Side-Chain Modifications

Key Compounds :

N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-carboxamide (thiazole substitution)

N'-(4-Fluorophenyl)-N-(2-hydroxyethyl)ethanediamide (hydroxyethyl side chain)

Analysis :

  • Heterocyclic Additions : The thiazole-containing analog introduces a sulfur heterocycle, which may enhance π-π stacking or metal coordination, whereas the indole moiety in the target compound is critical for interactions with serotonin receptors or tryptophan-processing enzymes.

Melting Points and Polarity

Compound Substituents Melting Point (°C) Source
N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide 4-Cl-C6H4 150.6–152.0
N-(2-(1H-Indol-3-yl)ethyl)-2-naphthamide 2-Naphthyl 193.2–195.0
N'-(4-Fluorophenyl)-N-(2-hydroxyethyl)ethanediamide 4-F-C6H4, -OH Not reported

Trends :

  • Bulky aromatic groups (e.g., naphthyl) elevate melting points due to enhanced van der Waals interactions.

Biological Activity

N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a synthetic organic compound belonging to the oxamide class. Its structure features a fluorophenyl group linked to an indole moiety via an ethyl chain, which contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C18H19FN2O
  • Molecular Weight : 300.35 g/mol
  • CAS Number : 780787-20-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to modulate the activity of enzymes and receptors involved in critical cellular pathways. Notably, it may influence:

  • Tyrosine Kinases : Inhibition of these kinases can lead to reduced tumor growth and proliferation.
  • NF-κB Pathway : Modulation of this pathway is significant in inflammatory responses and cancer progression.
  • Keap1-Nrf2 Signaling : This pathway is crucial for cellular defense against oxidative stress.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study demonstrated that it induces apoptosis in various cancer cell lines, including colorectal adenocarcinoma (Caco2) cells, by disrupting the cell cycle at the S phase .

Table 1: Anticancer Efficacy Against Different Cell Lines

Cell LineIC50 (µM)Inhibition Rate (%)
Caco26.9299.98
A5498.99100.07
DU1457.8999.93
MCF78.26100.39

This data suggests that the compound's structural features enhance its cytotoxic effects against various cancer types.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH and FRAP assays. The results indicate that the compound effectively scavenges free radicals, thereby protecting cells from oxidative damage . This property is essential for its potential use in preventing diseases associated with oxidative stress.

Case Studies and Research Findings

Several studies have highlighted the compound's promising biological activities:

  • Antitumor Mechanism : A study focusing on the compound's effect on HepG2 cells revealed that it triggers apoptosis through cell cycle arrest and alters the expression of pro-apoptotic and anti-apoptotic proteins .
  • Inhibition of Enzymatic Activity : Investigations into its role as an inhibitor of various enzymes have shown that it can significantly reduce the activity of certain tyrosine kinases, which are often overexpressed in cancers.
  • Inflammatory Response Modulation : The compound's ability to inhibit NF-κB signaling suggests potential applications in treating inflammatory diseases, as NF-κB plays a key role in inflammation .

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